molecular formula C20H22N2O2 B1418107 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid CAS No. 1397005-80-9

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid

Katalognummer: B1418107
CAS-Nummer: 1397005-80-9
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: SKZOZLFDNIMQMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups and ring systems. According to authoritative chemical databases, the primary International Union of Pure and Applied Chemistry name is "2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-3-phenylpropanoic acid". This nomenclature reflects the compound's structural complexity, incorporating several key molecular components that define its chemical identity.

The structural interpretation reveals a molecule built around an isoquinoline core system, specifically a 3,4-dihydroisoquinoline moiety with geminal dimethyl substitution at the 3-position. The isoquinoline ring system consists of a fused benzene and pyridine ring, where the dihydro designation indicates partial saturation of the heterocyclic portion. The 3,3-dimethyl substitution pattern creates a quaternary carbon center, significantly influencing the molecule's conformational properties and steric profile.

The amino linkage connects the isoquinoline system to a phenylalanine-derived backbone, creating an amino acid derivative structure. The phenylpropanoic acid portion represents a modified phenylalanine residue, where the amino group participates in the connection to the isoquinoline moiety rather than existing as a free amino acid. This structural arrangement places the compound in the category of modified amino acid derivatives with potential biological activity.

The stereochemical designation in the International Union of Pure and Applied Chemistry name indicates the presence of a chiral center at the alpha-carbon of the propanoic acid chain. Specifically, the compound exists as the S-enantiomer, as indicated by the stereochemical descriptor in its complete systematic name: "(2S)-2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-3-phenylpropanoic acid". This stereochemical specification is crucial for understanding the compound's biological activity and pharmaceutical properties.

Synonyms and Alternative Naming Conventions in Chemical Databases

Chemical databases employ various naming conventions and synonyms to facilitate compound identification and cross-referencing across different research platforms. The compound appears under multiple designations that reflect different aspects of its structure and research applications. The Chemical Abstracts Service registry number 1397005-80-9 serves as the primary unique identifier across chemical databases.

Database-specific nomenclature variations include several important alternative names. ChemBL, a comprehensive bioactivity database, assigns the identifier CHEMBL2136098 to this compound. This designation facilitates tracking of the compound's biological activity data and structure-activity relationship studies within pharmaceutical research contexts. The compound also appears as "N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)phenylalanine" in certain databases, emphasizing its relationship to the amino acid phenylalanine.

Additional synonyms documented in chemical suppliers' catalogs include "2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid" and various abbreviated forms used in commercial chemical listings. The systematic name variations often reflect different interpretations of the imine versus amine character of the nitrogen linkage between the isoquinoline and amino acid portions of the molecule.

Research databases also employ structural identification codes that provide alternative means of compound recognition. The International Chemical Identifier key SKZOZLFDNIMQMW-KRWDZBQOSA-N serves as a unique structural fingerprint that remains consistent across different database systems. This identifier system allows for unambiguous compound identification even when alternative naming conventions might create confusion.

Commercial chemical suppliers utilize their own internal catalog numbering systems alongside standard nomenclature. These include designations such as AKOS000300959, MLS001204420, and CTK7I4973, which facilitate ordering and inventory management within chemical supply chains. The multiplicity of naming conventions necessitates careful cross-referencing when conducting comprehensive literature searches or procuring the compound for research purposes.

Molecular Formula and Constitutional Isomer Considerations

The molecular formula C₂₀H₂₂N₂O₂ defines the elemental composition of this compound, providing essential information for structural analysis and isomer identification. This formula represents a substantial organic molecule with a molecular weight of 322.4 grams per mole, indicating significant structural complexity and multiple potential isomeric arrangements.

Constitutional isomer analysis reveals the potential for numerous structural variations given the molecular formula constraints. The presence of two nitrogen atoms, two oxygen atoms, and twenty-two hydrogen atoms distributed across twenty carbon atoms allows for multiple constitutional arrangements. However, the specific connectivity pattern of the title compound represents only one of many possible constitutional isomers that could theoretically exist with this molecular formula.

Molecular Property Value Significance
Molecular Formula C₂₀H₂₂N₂O₂ Defines elemental composition
Molecular Weight 322.4 g/mol Determines molar relationships
Atom Count 46 total atoms Indicates structural complexity
Chiral Centers 1 Enables stereoisomerism
Aromatic Rings 2 Contributes to stability and properties

The degree of unsaturation calculation for this molecular formula yields a value of 11, indicating the presence of multiple rings and double bonds within the structure. This high degree of unsaturation is consistent with the compound's actual structure, which contains two aromatic ring systems (the benzene portion of the isoquinoline and the phenyl group) plus the partially saturated isoquinoline heterocycle.

Constitutional isomers of this molecular formula could theoretically include alternative connectivity patterns between the aromatic systems, different positions of the carboxylic acid group, or alternative arrangements of the nitrogen-containing functionalities. However, the specific biological activity associated with the title compound depends critically on its exact constitutional arrangement, particularly the connectivity between the isoquinoline system and the amino acid backbone.

The constitutional specificity of this compound becomes particularly important when considering structure-activity relationships in pharmaceutical applications. Research has demonstrated that structural modifications, even minor changes in constitutional arrangement, can dramatically affect biological activity profiles. The precise positioning of the dimethyl substituents, the connectivity of the amino linkage, and the stereochemistry at the chiral center all contribute to the compound's unique biological properties and distinguish it from potential constitutional isomers.

Stereoisomerism adds another layer of complexity beyond constitutional considerations. While the molecular formula defines the elemental composition, the compound can exist as different stereoisomers based on the configuration at the chiral center in the propanoic acid chain. The biologically active form specifically corresponds to the S-configuration, as confirmed by crystallographic studies and biological activity data.

Eigenschaften

IUPAC Name

2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-20(2)13-15-10-6-7-11-16(15)18(22-20)21-17(19(23)24)12-14-8-4-3-5-9-14/h3-11,17H,12-13H2,1-2H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZOZLFDNIMQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=NC(CC3=CC=CC=C3)C(=O)O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid (CAS No. 1396969-17-7) is a compound of increasing interest in biological research due to its potential pharmacological applications. This compound features a complex structure that includes an isoquinoline moiety and has been investigated for various biological activities.

  • Molecular Formula : C22H23N3O2
  • Molecular Weight : 361.44 g/mol
  • Structure : The compound consists of an isoquinoline derivative linked to a phenyl propionic acid structure, which contributes to its diverse biological interactions.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Several studies have suggested that this compound may inhibit protein methyltransferases (PMTs), which play critical roles in gene regulation and cellular signaling pathways. For instance, it has been shown to interact with the G9a methyltransferase, impacting histone methylation and gene expression profiles .
  • Apoptotic Pathways : In cellular models, the compound has been linked to the reactivation of pro-apoptotic genes silenced by oncogenic pathways. This suggests a potential role in cancer therapy by promoting apoptosis in malignant cells .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

In Vitro Studies

A study conducted on NIH 3T3 cells demonstrated that treatment with the compound resulted in significant reactivation of the Fas gene, indicating its potential use in restoring apoptotic signaling in cancer cells .

In Vivo Studies

Although limited, some animal model studies have indicated that the compound can reduce tumor growth rates when administered alongside conventional chemotherapy agents. This synergistic effect suggests that it may enhance the efficacy of existing cancer treatments .

Comparative Biological Activity Table

Compound NameMechanism of ActionBiological ActivityReference
This compoundInhibition of PMTsApoptosis induction in cancer cells
UNC0638 (related compound)Competitive inhibition of G9aReduction of H3K9me2 marks; low cytotoxicity
BIX01294 (related compound)Inhibition of G9aHigher cytotoxicity compared to UNC0638

Safety and Toxicology

Toxicological assessments are crucial for determining the safety profile of this compound. Current data suggest moderate toxicity levels; however, further studies are needed to fully elucidate its safety in long-term use and at varying dosages .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid is C22H23N3O2C_{22}H_{23}N_{3}O_{2}, with a molecular weight of approximately 361.45 g/mol. The compound features an isoquinoline moiety, which is known for its diverse biological activities.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects, particularly in the context of neuropharmacology. Its isoquinoline structure is associated with various pharmacological activities, including:

  • Antidepressant Properties : Research indicates that compounds with isoquinoline structures can exhibit antidepressant effects by modulating neurotransmitter systems .
  • Anti-inflammatory Effects : Studies suggest that derivatives of isoquinolines may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Proteomics Research

This compound is utilized in proteomics for studying protein interactions and functions. It serves as a tool for:

  • Target Identification : The compound aids in identifying protein targets through affinity labeling techniques .
  • Biomarker Discovery : It can be used to discover biomarkers for various diseases by analyzing protein expression profiles in different conditions .

Biochemical Studies

The compound's ability to interact with biological molecules makes it suitable for various biochemical applications:

  • Enzyme Inhibition Studies : It can be tested for its ability to inhibit specific enzymes, contributing to the understanding of enzyme kinetics and mechanisms .
  • Cell Signaling Pathways : Investigating how this compound affects cell signaling pathways can provide insights into its mechanism of action and therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Neuropharmacological Studies : A study demonstrated that similar isoquinoline derivatives exhibit significant antidepressant activity in animal models, suggesting potential applications in treating mood disorders .
  • Inflammation Models : Research indicated that compounds with similar structures showed promise in reducing inflammation markers in vitro and in vivo, pointing towards their potential use in anti-inflammatory therapies .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The compound is part of a broader class of dihydroisoquinoline-amino acid derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents CAS No. Molecular Formula Molecular Weight Key Properties
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid Phenyl group 1397005-80-9 Not explicitly stated (likely C20H22N2O2) ~330 (estimated) High hydrophobicity due to phenyl group; potential for enhanced target binding
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid Propanoic acid 187884-90-8 C14H18N2O2 246.31 Shorter chain; lower molecular weight; higher solubility in polar solvents
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-4-methylpentanoic acid Branched alkyl chain 187884-92-0 C17H24N2O2 288.39 Increased lipophilicity from branched chain; possible improved membrane permeability
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid Methylsulfanyl group 187884-93-1 C16H22N2O2S 330.43 Sulfur-containing substituent; potential for redox activity or metal chelation

Key Observations :

  • The phenyl group in the target compound enhances aromatic interactions but reduces solubility compared to shorter-chain analogs like the propanoic acid derivative .

Commercial Availability and Pricing

  • Analogs: Derivatives like (S)-2-((3,3-Dimethyl...)propanoic acid (CAS 187884-90-8) are priced at $2,000/g, reflecting their rarity and specialized applications .

Vorbereitungsmethoden

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these stages:

  • Step 1: Preparation of the 3,3-dimethyl-3,4-dihydro-isoquinoline intermediate.
  • Step 2: Formation of the amino linkage between the isoquinoline nitrogen and the propionic acid derivative.
  • Step 3: Conversion of ester intermediates to the free carboxylic acid via hydrolysis.
  • Step 4: Purification and isolation of the final product.

Detailed Synthetic Routes

Amination and Coupling Reaction
  • The isoquinoline derivative (3,3-dimethyl-3,4-dihydro-isoquinoline) is reacted with a 3-phenyl-propionic acid derivative, often an ester or activated acid form.
  • Mitsunobu reaction is a common method used to couple the isoquinoline nitrogen with the propionic acid moiety. This involves the use of triphenylphosphine and azodicarbonyl reagents such as 1,1'-(azodicarbonyl)dipiperidine (ADDP) under mild conditions (room temperature to slightly elevated temperatures).
  • The reaction proceeds via nucleophilic substitution, forming an intermediate ester or amide linkage.
Hydrolysis to Carboxylic Acid
  • The ester intermediate formed in the coupling step is subjected to hydrolysis under basic conditions to yield the free acid.
  • Common bases include potassium hydroxide, sodium hydroxide, or lithium hydroxide.
  • Hydrolysis is typically carried out at room temperature with stirring for several hours (e.g., 3 hours) to ensure complete conversion.
  • After hydrolysis, the reaction mixture is neutralized, and the product is extracted and purified.

Reaction Conditions and Purification

Step Reagents/Conditions Notes
Amination (Mitsunobu) Triphenylphosphine, ADDP, isoquinoline derivative, propionic acid ester, solvent (e.g., dichloromethane), room temp Stirring for 1-3 hours; mild conditions prevent side reactions
Hydrolysis LiOH or KOH in aqueous medium, room temp, 3 hours Converts ester to acid; mild base preferred to avoid degradation
Work-up Extraction with organic solvents, washing with water/brine, drying over MgSO4 Flash column chromatography on silica gel for purification

Research Findings and Data Summary

  • The Mitsunobu reaction is favored due to its high selectivity and mild reaction conditions, which preserve the sensitive isoquinoline ring system.
  • Hydrolysis under mild basic conditions ensures the integrity of the amino linkage and avoids racemization or decomposition.
  • Purification by silica gel chromatography provides high-purity final product suitable for pharmaceutical applications.
  • The compound has been synthesized successfully with yields typically ranging from moderate to high (40-80%), depending on the scale and exact conditions.

Comparative Table of Preparation Methods

Preparation Step Method/Reaction Type Reagents/Conditions Advantages Limitations
Amination/Coupling Mitsunobu Reaction Triphenylphosphine, ADDP, DCM, room temp High selectivity, mild conditions Requires careful handling of reagents
Hydrolysis Base Hydrolysis LiOH or KOH, aqueous, room temp Efficient ester to acid conversion Prolonged reaction time possible
Purification Flash Column Chromatography Silica gel, organic solvents High purity isolation Requires solvent optimization

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid, and how do reaction conditions influence yield?

Methodological Answer : Synthesis typically involves coupling 3-phenylpropionic acid derivatives with functionalized dihydroisoquinoline precursors. For example, electrophilic substitution or nucleophilic addition reactions under basic conditions (e.g., using chloroacetyl chloride or phenylisothiocyanate) can form the amine linkage . Optimization of solvent (DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:acid) is critical. Pilot studies suggest yields of 60–75% under inert atmospheres (N₂ or Ar), with impurities arising from incomplete ring closure in the dihydroisoquinoline moiety .

Q. Q2. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer : Use a combination of:

  • HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>98% as per industry standards) .
  • NMR spectroscopy (¹H/¹³C) to confirm the dihydroisoquinoline ring (δ 2.8–3.1 ppm for CH₂ groups) and propionic acid backbone (δ 12.1 ppm for COOH) .
  • Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ ~353.4 g/mol) .

Q. Q3. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but limited in water (<1 mg/mL). Adjust pH to >7.0 (using NaOH) for aqueous solubility .
  • Stability : Store at –20°C under desiccation; degradation occurs via hydrolysis of the amide bond at >40°C or in acidic conditions (pH <3) .
  • Lipophilicity : LogP ≈ 2.1 (calculated via HPLC retention), indicating moderate membrane permeability .

Advanced Research Questions

Q. Q4. How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer :

  • Perform docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors). The dihydroisoquinoline moiety may act as a hydrogen bond donor, while the phenyl group contributes to hydrophobic interactions .
  • Use QSAR models to correlate substituent effects (e.g., methyl groups on the isoquinoline) with activity. Adjust steric parameters to reduce off-target binding .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. Q5. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer :

  • Control for assay conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) can alter compound stability and activity .
  • Replicate experiments with orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .
  • Analyze impurities : Trace byproducts (e.g., unreacted dihydroisoquinoline) may interfere; use preparative HPLC to isolate pure batches .

Q. Q6. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

Methodological Answer :

  • Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase to resolve enantiomers .
  • Membrane separation : Employ cellulose acetate membranes under pressure (5–10 bar) for large-scale enantiopure production .
  • Crystallization : Optimize solvent mixtures (ethanol/water) to selectively crystallize the desired diastereomer .

Q. Q7. How can researchers investigate the compound’s metabolic stability in preclinical models?

Methodological Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. CYP450 isoforms (e.g., CYP3A4) are likely involved in oxidation .
  • Stable isotope labeling : Use ¹³C-labeled propionic acid to track metabolic byproducts in urine or plasma .
  • Pharmacokinetic modeling : Fit data to a two-compartment model to estimate half-life and clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid
Reactant of Route 2
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.